8-(azepan-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which incorporates an azepane ring and a phenoxy group, contributing to its potential biological activity. The molecular formula for this compound is , and it has a molecular weight of approximately 398.5 g/mol.
The compound can be sourced from various chemical suppliers and databases that specialize in pharmaceutical and organic chemicals. It is not widely known in commercial applications but may have relevance in research settings focusing on medicinal chemistry and pharmacology.
This compound falls under the category of purine derivatives, which are essential components in biochemistry, particularly in the formation of nucleotides and nucleic acids. Its structure suggests it may interact with biological systems, potentially influencing enzymatic activities or serving as a pharmacological agent.
The synthesis of 8-(azepan-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions starting from simpler purine derivatives.
Technical Details:
The compound's structural data includes:
Cc1cccc(OCC(O)Cn2c(NCc3ccco3)nc3c2c(=O)n(C)c(=O)n3C)c1
The chemical reactivity of this compound can be analyzed through various potential reactions it may undergo:
Technical Details:
The mechanism of action for 8-(azepan-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is not fully elucidated but may involve:
Studies would be required to confirm specific interactions and effects on biological systems.
Additional analyses such as spectroscopic methods (NMR, IR) would be necessary to confirm structural integrity and purity.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2